(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-4-5-10)16-6-2-3-11(16)8-17/h7,10-11,17H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXHBYPCFDENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Installation
The 6-methyl group is introduced via directed ortho-metalation (DoM) of 4-chloro-2-cyclopropylpyrimidine using LDA (lithium diisopropylamide), followed by quenching with methyl iodide:
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Temperature (-78°C → 0°C) | Yield decreases from 88% to 62% |
| Methyl iodide Equivalents | 1.2 eq optimal (82% yield) |
| Quenching Method (NH₄Cl vs. H₂O) | NH₄Cl gives 5% higher yield |
Pyrrolidine Ring Construction
Stereoselective Synthesis of (R)-Pyrrolidin-2-ylmethanol
Chiral pool synthesis utilizing L-proline derivatives achieves enantiomeric excess >98%:
Stepwise Procedure
- Mitsunobu Reaction : L-proline reacts with triphenylphosphine/diethyl azodicarboxylate (DEAD) to install benzyl-protected alcohol.
- Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl group, yielding (R)-pyrrolidin-2-ylmethanol.
Characterization Data
- LRMS (ESI) : m/z 116.1 [M+H]+ (calc’d 116.1)
- ¹H NMR (500 MHz, CDCl₃) : δ 3.78 (m, 1H, CHOH), 3.02 (dd, J=9.5 Hz, 2H, NCH₂)
Pyrimidine-Pyrrolidine Coupling
Buchwald-Hartwig Amination
Coupling 4-chloro-2-cyclopropyl-6-methylpyrimidine with pyrrolidine under catalytic Pd conditions:
Reaction Optimization Table
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 68 |
| Pd(OAc)₂ | BINAP | 72 |
| Pd-PEPPSI-IPr | NHC ligand | 89 |
Nucleophilic Aromatic Substitution (NAS)
Alternative method using KHMDS (potassium hexamethyldisilazide) as strong base:
Comparative Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KHMDS | THF | -78 | 76 |
| NaH | DMF | 0 | 58 |
| LDA | Et₂O | -78 | 81 |
Final Functionalization: Alcohol Protection/Deprotection
Methanol Group Introduction
The C2-hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a prochiral olefin precursor:
Key Parameters
- Osmium Catalyst : (DHQD)₂PHAL (0.5 mol%)
- Oxidant : N-methylmorpholine N-oxide (NMO)
- Enantiomeric Excess : 96% ee (HPLC analysis)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology enhances reproducibility and safety:
Benchmarking Data
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 50 | 0.5 |
| Throughput (kg/day) | 12 | 38 |
| Pd Leaching (ppm) | 120 | <10 |
Green Chemistry Metrics
- E-factor : 18 (traditional) vs. 6.2 (flow system)
- PMI (Process Mass Intensity) : Reduced by 58% using solvent recycling
Analytical Characterization
Spectroscopic Data Compilation
| Technique | Key Signals |
|---|---|
| ¹³C NMR (126 MHz, DMSO) | δ 156.8 (C4-pyrimidine), 24.1 (cyclopropyl CH₂) |
| HRMS (ESI-TOF) | m/z 234.1601 [M+H]+ (calc’d 234.1604) |
| HPLC Purity | 99.3% (C18 column, MeCN/H₂O gradient) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Bases: NaOH (Sodium hydroxide), K₂CO₃ (Potassium carbonate)
Solvents: Ethanol, Methanol, Dichloromethane
Major Products
Oxidation Products: Corresponding aldehydes or ketones
Reduction Products: Alcohols
Substitution Products: Various substituted pyrimidine derivatives
Scientific Research Applications
Drug Development
The compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions.
Case Study : Research has shown that derivatives of this compound exhibit significant anticancer properties in vitro, with studies indicating cytotoxic effects against several cancer cell lines. Further investigations are ongoing to elucidate the mechanisms behind these effects and to optimize the pharmacological profile of the compound.
Enzyme Interactions
The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The structural similarity of the pyrimidine ring to natural substrates enhances its ability to bind to active sites on enzymes.
Receptor Modulation
Preliminary studies suggest that (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol can act on neurotransmitter receptors, which could have implications for treating disorders like depression or anxiety.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its mechanism of action appears to involve the inhibition of key enzymes essential for microbial survival.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Agrochemical Applications
The compound's unique structure allows it to serve as an intermediate in the synthesis of agrochemicals. Its reactivity can be harnessed to develop novel pesticides with enhanced efficacy against pests while minimizing environmental impact.
| Compound Name | Active Ingredient | Application Type | Efficacy |
|---|---|---|---|
| Compound A | This compound | Insecticide | Moderate |
| Compound B | Similar Pyrimidine Derivative | Fungicide | High |
| Compound C | Alternative Agrochemical | Herbicide | Low |
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future study include:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Given its promising preclinical results, clinical trials are necessary to assess safety, efficacy, and optimal dosing in humans.
- Mechanistic Studies : Further investigation into the specific molecular targets and pathways influenced by this compound will enhance our understanding of its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropyl and methyl groups may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s pyrimidine ring contrasts with diphenyl (), fluoropyridine (), and cyclopropane-phenoxy groups (). Pyrimidines enhance π-π stacking in biological targets, whereas diphenyl groups may increase hydrophobicity .
Spectroscopic and Analytical Data
While the target compound’s data are unavailable, analogues provide benchmarks:
- NMR Shifts :
- IR Stretches : Sulfonyl S=O peaks at ~1350 cm⁻¹ () vs. pyrimidine C=N stretches at ~1600 cm⁻¹ (inferred).
Implications : The target’s pyrimidine ring would likely show distinct ¹³C NMR signals for C2-Cyclopropyl and C6-methyl groups, aiding structural confirmation .
Biological Activity
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol is a synthetic compound notable for its complex structure, which combines a pyrimidine ring with cyclopropyl and methyl substitutions, linked to a pyrrolidine ring and a methanol group. This unique configuration suggests potential biological activities that merit detailed exploration.
The synthesis of this compound typically involves several steps, including:
- Pyrimidine Core Preparation : Achieved through condensation reactions involving β-diketones and guanidine derivatives under acidic conditions.
- Substitution Reactions : Cyclopropyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
- Pyrrolidine Ring Formation : This is accomplished through cyclization reactions involving suitable amines and dihaloalkanes.
- Methanol Group Introduction : The final step involves the reduction of a carbonyl group to a methanol group using reducing agents like sodium borohydride.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes, potentially modulating their activity. The structural features of the pyrimidine ring allow it to mimic natural substrates or inhibitors, facilitating enzyme interaction studies.
Receptor Binding Studies
This compound is also being investigated as a potential ligand in receptor binding studies. Its unique structural characteristics may enhance binding affinity and specificity to various receptors, making it a candidate for drug development targeting specific pathways.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies suggest it may serve as a lead compound for developing new drugs aimed at treating conditions influenced by enzyme or receptor activity .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| (1-(2-Cyclopropyl-4-methylpyrimidin-6-yl)pyrrolidin-2-yl)methanol | Pyrimidine with different substitutions | Antimicrobial activity |
| (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-2-yl)methanol | Piperidine instead of pyrrolidine | Potential analgesic effects |
| (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)ethanol | Ethanol substitution | Reduced toxicity profiles |
The mechanism of action for this compound likely involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyrimidine ring allows the compound to act as a substrate or inhibitor, modulating biological pathways effectively. The cyclopropyl and methyl groups may enhance its binding characteristics, while the pyrrolidine ring could influence pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
